molecular formula C8H6FN3 B13019600 4-Fluorophthalazin-1-amine

4-Fluorophthalazin-1-amine

Cat. No.: B13019600
M. Wt: 163.15 g/mol
InChI Key: SWNKBJLNWQXMDF-UHFFFAOYSA-N
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Description

4-Fluorophthalazin-1-amine is an organic compound with the molecular formula C8H6FN3. It is a derivative of phthalazine, where a fluorine atom is substituted at the 4-position and an amine group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophthalazin-1-amine typically involves the following steps:

    Nitration and Reduction: The starting material, phthalazine, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amine group.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the fluorine position .

Scientific Research Applications

4-Fluorophthalazin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorophthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amine group facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

    Phthalazine: The parent compound without the fluorine and amine substitutions.

    4-Chlorophthalazin-1-amine: Similar structure with a chlorine atom instead of fluorine.

    1,2,4-Triazolo[1,5-a]pyridine-8-carbonitriles: Compounds with similar heterocyclic structures but different functional groups.

Uniqueness: 4-Fluorophthalazin-1-amine is unique due to the presence of both fluorine and amine groups, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C8H6FN3

Molecular Weight

163.15 g/mol

IUPAC Name

4-fluorophthalazin-1-amine

InChI

InChI=1S/C8H6FN3/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H,(H2,10,12)

InChI Key

SWNKBJLNWQXMDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2F)N

Origin of Product

United States

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